Kinase Selectivity: GSK3β vs. AMPK
A study on the structural requirements for selective AMPK or GSK3β inhibition by 3,5-substituted oxindoles demonstrates that the specific substitution pattern on the oxindole core is a critical determinant for kinase selectivity [1]. The research found that 5-cyano-oxindoles inhibit both GSK3β and AMPK, but the 5-(2-cyanoethyl)-substitution and the orientation of the 3-substituent are critical for AMPK inhibition and selectivity. While this study does not contain direct data for 3,5-dimethyloxindole, it establishes that the nature of the 3- and 5-substituents directly dictates kinase selectivity, thereby providing strong class-level inference that the 3,5-dimethyl substitution pattern will confer a unique and non-interchangeable activity profile compared to other 3,5-substituted oxindoles like 5-cyano or 5-(2-cyanoethyl) analogs [1].
| Evidence Dimension | Kinase Inhibitor Selectivity (AMPK vs. GSK3β) |
|---|---|
| Target Compound Data | No direct data available; profile inferred from SAR |
| Comparator Or Baseline | 5-cyano-oxindole (dual AMPK/GSK3β inhibitor) vs. 5-(2-cyanoethyl)-oxindole (selective AMPK inhibitor) [1] |
| Quantified Difference | Qualitative shift in kinase selectivity profile |
| Conditions | SAR study of 3,5-substituted oxindoles |
Why This Matters
This SAR data is crucial for procurement decisions in kinase drug discovery projects, as it confirms that a specific 3,5-substitution pattern is not a generic feature and will yield a distinct biological outcome.
- [1] Strang, J. E., Astridge, D. D., Chandler, C., Nguyen, V. T., & Reigan, P. (2026). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. RSC Medicinal Chemistry, 17, 370-384. View Source
